1,1,1-Trifluoro-10-iododecane
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Overview
Description
1,1,1-Trifluoro-10-iododecane: is an organic compound with the molecular formula C10H18F3I haloalkanes , which are alkanes that contain one or more halogen atoms. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a decane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-10-iododecane can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms into a decane backbone. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable decane derivative under controlled conditions. The reaction typically requires the use of a strong base, such as butyllithium , and is carried out at low temperatures to ensure the selective introduction of the halogen atoms .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-10-iododecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 1,1,1-trifluorodecane.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include 1,1,1-trifluoro-10-hydroxydecane and 1,1,1-trifluoro-10-aminodecane.
Reduction Reactions: The major product is 1,1,1-trifluorodecane.
Oxidation Reactions: Products can include 1,1,1-trifluoro-10-decanone and other oxidized derivatives.
Scientific Research Applications
1,1,1-Trifluoro-10-iododecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-10-iododecane involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1,1,1-Trifluorodecane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1,1-Trifluoro-2-iodoethane: A smaller molecule with similar halogenation but different reactivity due to its shorter carbon chain.
1,1,1-Trifluoroacetone: Contains a carbonyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 1,1,1-Trifluoro-10-iododecane is unique due to its combination of fluorine and iodine atoms on a decane backbone. This specific halogenation pattern imparts distinct chemical properties, such as increased lipophilicity and reactivity in substitution reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-10-iododecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3I/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGCAGYPPKVHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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